molecular formula C33H61N5O7 B609913 L-Valinamide, N-(3-methyl-1-oxobutyl)-L-valyl-N-(4-((2-((1-acetyl-3-methylbutyl)amino)-1-methyl-2-oxoethyl)amino)-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl)- CAS No. 38752-31-7

L-Valinamide, N-(3-methyl-1-oxobutyl)-L-valyl-N-(4-((2-((1-acetyl-3-methylbutyl)amino)-1-methyl-2-oxoethyl)amino)-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl)-

Cat. No.: B609913
CAS No.: 38752-31-7
M. Wt: 639.87
InChI Key: KESMYYQKJLCMGH-XVSMXDSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pepstanone A is a is a potent inhibitor of aspartyl protease, produced by pepstatin-producing Streptomyces.

Scientific Research Applications

Pharmacokinetics and Clinical Impact in Chemotherapy

L-Valinamide derivatives have shown significant implications in the field of chemotherapy. Specifically, TZT-1027, a cytotoxic dolastatin 10 derivative, has demonstrated potential in inhibiting microtubule assembly by binding to tubulins. Clinical studies highlight the drug's pharmacokinetics, dose-limiting toxicities, and potential in treating advanced solid tumors. The compound's interaction with tubulins and its linear pharmacokinetics over various dose ranges are particularly noteworthy. However, the research also addresses challenges such as drug-induced neutropenia and infusion arm pain, emphasizing the need for precise dosing and management strategies in clinical settings (de Jonge et al., 2005) (de Jonge et al., 2005).

Interaction with CYP3A4 Enzyme

L-Valinamide derivatives have been noted for their interaction with the CYP3A4 enzyme. One derivative, DPC 681, a human immunodeficiency virus protease inhibitor, has been observed to both induce and inhibit CYP3A4. This dual action is of particular interest, highlighting the compound's potential impact on drug metabolism and the importance of understanding its interactions in the context of therapeutic applications (Luo et al., 2003).

Enzymatic Reactions and Prodrug Synthesis

L-Valinamide derivatives are instrumental in enzymatic reactions and the synthesis of prodrugs. The ability to selectively aminoacylate hydroxyl groups of lobucavir using L-valinamide derivatives showcases the precision with which these compounds can be used in drug synthesis. This specificity in enzymatic reactions opens pathways for developing novel prodrugs and optimizing pharmaceutical compounds (Hanson et al., 2000).

Fungicidal Activity

Recent studies have revealed that certain L-valinamide derivatives exhibit significant fungicidal activities. These compounds, designed and synthesized using L-valine and other amino acids, have been tested against specific pathogens, showing promising results. The potency of these derivatives against Phytophthora capsici at low concentrations indicates their potential as effective agents in combating fungal infections (Tian et al., 2021).

Properties

CAS No.

38752-31-7

Molecular Formula

C33H61N5O7

Molecular Weight

639.87

IUPAC Name

3-hydroxy-6-methyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]-N-[1-[(5-methyl-2-oxohexan-3-yl)amino]-1-oxopropan-2-yl]heptanamide

InChI

InChI=1S/C33H61N5O7/c1-17(2)13-24(23(12)39)36-31(43)22(11)34-28(42)16-26(40)25(14-18(3)4)35-29(20(7)8)32(44)38-33(45)30(21(9)10)37-27(41)15-19(5)6/h17-22,24-26,29-30,35,40H,13-16H2,1-12H3,(H,34,42)(H,36,43)(H,37,41)(H,38,44,45)/t22?,24?,25?,26?,29-,30-/m0/s1

InChI Key

KESMYYQKJLCMGH-XVSMXDSJSA-N

SMILES

CC(C)CC(C(CC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)C)O)NC(C(C)C)C(=O)NC(=O)C(C(C)C)NC(=O)CC(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pepstanone A; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Valinamide, N-(3-methyl-1-oxobutyl)-L-valyl-N-(4-((2-((1-acetyl-3-methylbutyl)amino)-1-methyl-2-oxoethyl)amino)-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl)-
Reactant of Route 2
L-Valinamide, N-(3-methyl-1-oxobutyl)-L-valyl-N-(4-((2-((1-acetyl-3-methylbutyl)amino)-1-methyl-2-oxoethyl)amino)-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl)-
Reactant of Route 3
L-Valinamide, N-(3-methyl-1-oxobutyl)-L-valyl-N-(4-((2-((1-acetyl-3-methylbutyl)amino)-1-methyl-2-oxoethyl)amino)-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl)-
Reactant of Route 4
L-Valinamide, N-(3-methyl-1-oxobutyl)-L-valyl-N-(4-((2-((1-acetyl-3-methylbutyl)amino)-1-methyl-2-oxoethyl)amino)-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl)-
Reactant of Route 5
L-Valinamide, N-(3-methyl-1-oxobutyl)-L-valyl-N-(4-((2-((1-acetyl-3-methylbutyl)amino)-1-methyl-2-oxoethyl)amino)-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl)-
Reactant of Route 6
Reactant of Route 6
L-Valinamide, N-(3-methyl-1-oxobutyl)-L-valyl-N-(4-((2-((1-acetyl-3-methylbutyl)amino)-1-methyl-2-oxoethyl)amino)-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl)-

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